Zinc phosphate tetrahydrate

Beschreibung

Significance in Contemporary Materials Science and Engineering

Zinc phosphate (B84403) tetrahydrate is a cornerstone material in corrosion science. Its most prominent application is as a key component in conversion coatings for metals, particularly steel and aluminum. wikipedia.org These coatings create a stable, insoluble crystalline layer that adheres strongly to the metal substrate, providing a physical barrier to corrosive elements and an excellent base for paints and other organic topcoats. atamankimya.comipme.ru This has made it indispensable in the automotive industry for protecting car bodies and in construction for structural steel. atamankimya.commarket.us

Beyond its primary anti-corrosion role, the compound's utility extends to several other areas of materials science and engineering. It serves as a pigment in paints, not only for its color but also for its ability to inhibit rust. ipme.rub2brazil.com In dentistry, zinc phosphate has a long history of use as a durable cement for luting permanent restorations and as a base material. atamankimya.comdrugfuture.comkaleidoscopehistory.hu

Emerging research has highlighted its potential in more advanced applications. Scientists are exploring its use as a catalyst or catalyst support in hydrocarbon conversion processes. b2brazil.comresearchgate.net Furthermore, recent studies have demonstrated its importance in the field of energy storage. An in-situ formed layer of zinc phosphate tetrahydrate on zinc anodes has been shown to suppress dendrite growth and side reactions in aqueous zinc-ion batteries, significantly improving their stability and lifespan. nih.gov

Table 1: Applications of this compound in Materials Science

| Field | Application | Function | References |

|---|---|---|---|

| Corrosion Protection | Conversion Coatings | Forms a protective crystalline layer on metal surfaces, enhances paint adhesion. | wikipedia.orgatamankimya.com |

| Anti-corrosion Pigments | Acts as a non-toxic rust-inhibiting pigment in primers and paints. | ipme.rub2brazil.com | |

| Automotive Industry | Bodywork Pre-treatment | Provides corrosion resistance and a base for paint on car bodies. | atamankimya.comj-cst.org |

| Dentistry | Dental Cement | Used for luting crowns, bridges, and as a restorative base. | atamankimya.comdrugfuture.com |

| Energy Storage | Aqueous Zinc-Ion Batteries | Forms a protective layer on zinc anodes to prevent dendrite formation and enhance stability. | nih.govcolab.ws |

| Catalysis | Catalyst/Support | Investigated for use in hydrocarbon conversion reactions. | b2brazil.comresearchgate.net |

| Advanced Materials | Fluorescent Materials | Serves as a host matrix for luminescent materials. | b2brazil.com |

Historical Context of Academic Inquiry into Zinc Phosphates

The academic and industrial journey of zinc phosphates is rooted in the broader history of corrosion prevention. The first recorded use of a phosphate coating to protect iron and steel was a British patent granted to Ross in 1869, which involved plunging red-hot iron into phosphoric acid. ipme.ru However, the foundational work for modern phosphating processes began in the early 20th century.

A significant milestone was the work of Thomas Watts Coslett, who in 1906 developed a process using a phosphoric acid bath with iron filings. ipme.ru By 1909, formulations for zinc phosphate baths were being developed, marking a crucial step forward. ipme.ru The addition of zinc ions to the phosphating bath was found to dramatically improve the quality and performance of the protective coatings compared to the earlier iron phosphate methods. atamankimya.com These early processes often required high temperatures and long immersion times. j-cst.org

The mineral form of this compound, hopeite, was described much earlier, in 1822, and named after the Scottish chemist Thomas Charles Hope. wikipedia.org Its dimorph, parahopeite, was identified later, and structural studies revealed the key differences in their crystal structures. mdpi.com In dentistry, the development of zinc phosphate cement is credited to the Rostaing father-son team in Germany around 1858, with significant improvements made by Otto Hoffmann in 1892. kaleidoscopehistory.hu Over the decades, research has focused on refining the phosphating process, leading to lower operating temperatures, shorter treatment times, and the use of various accelerators to enhance coating formation. ipme.ruj-cst.org

Table 2: Historical Milestones in Zinc Phosphate Research

| Year | Milestone | Significance | References |

|---|---|---|---|

| 1822 | Mineral hopeite (Zn₃(PO₄)₂·4H₂O) first described. | Identification of the natural form of the compound. | wikipedia.org |

| 1858 | Development of zinc phosphate cement in Dresden. | First application of zinc phosphate in dentistry. | nih.gov |

| 1869 | First British patent for phosphate coatings (Ross). | The earliest record of using phosphates for rust prevention on steel. | ipme.ru |

| 1906 | Iron phosphating process developed (Coslett). | Foundational work for modern chemical conversion coatings. | ipme.ru |

| 1909 | Formulation of zinc phosphate baths. | Introduction of zinc ions, leading to superior coating performance. | ipme.ru |

| 1930s | Widespread improvement and adoption of zinc phosphating. | Became a key industrial process, especially for automotive and military use. | atamankimya.comj-cst.org |

Scope and Research Trajectories of this compound Studies

Current research into this compound is vibrant and multifaceted, extending far beyond its traditional applications. A major trajectory is the development of nanomaterials. Scientists are devising methods to synthesize nanocrystalline this compound with particle sizes as small as 30-40 nm. ipme.ru These nanomaterials offer enhanced properties, such as improved dispersion in paint matrices and superior anti-corrosion performance due to their small size and high surface area. scirp.org

Various synthesis methods are being explored to control the particle size, morphology, and crystallinity of the final product. These include conventional precipitation, sonochemical-assisted synthesis, and citrate-gel assisted methods. vulcanchem.comaustinpublishinggroup.com Research shows that sonochemical methods can significantly reduce reaction times and produce nanoparticles with higher crystallinity compared to conventional precipitation. austinpublishinggroup.com A three-stage process involving precipitation, low-temperature calcination to form the anhydrous phase, and subsequent rehydration has been shown to produce nanocrystalline hopeite with a crystallite size around 30 nm, a six-fold reduction from the initially precipitated material. ipme.ru

Another significant research frontier is in energy storage. The use of a this compound layer to stabilize zinc metal anodes in aqueous batteries is a promising strategy to overcome the challenges of dendrite growth that have hindered the commercialization of these high-safety, low-cost batteries. nih.gov Studies show that a dense, in-situ formed Zn₃(PO₄)₂·4H₂O layer can enable ultra-stable cycling for thousands of hours. nih.gov

The fundamental study of the compound's physical chemistry also continues. This includes detailed analysis of its thermal decomposition, which occurs in three distinct dehydration stages, and the kinetics of these transformations. researchgate.netnih.govacs.org Furthermore, the crystallographic differences between its polymorphs, hopeite (orthorhombic) and parahopeite (triclinic), are of continued academic interest, as the subtle differences in their hydrogen bonding networks lead to distinct properties. mdpi.comresearchgate.net

Table 3: Comparison of Synthesis Research for Zinc Phosphate Nanomaterials

| Synthesis Method | Precursors | Key Process Steps | Resulting Crystallite/Particle Size | References |

|---|---|---|---|---|

| Precipitation & Rehydration | Zinc nitrate (B79036), Diammonium phosphate | 1. Precipitation 2. Low-temp calcination 3. Rehydration | ~30 nm | ipme.ru |

| Conventional Precipitation | Zinc nitrate, Diammonium phosphate | Rapid mixing of solutions at 346 K. | ~180 nm | ipme.ru |

| Citrate-Gel Assisted | Zinc nitrate, Diammonium phosphate, Citric acid | Gel formation followed by two-stage calcination. | ~43 nm (anhydrous) | ipme.ruvulcanchem.com |

| Sonochemical Precipitation | Zinc chloride, Potassium dihydrogen phosphate | Ultrasonic irradiation during precipitation. | ~35 nm (crystallite), ~110 nm (particle) | austinpublishinggroup.com |

| Conventional Precipitation | Zinc chloride, Potassium dihydrogen phosphate | Stirring without sonication. | ~32 nm (crystallite), ~215 nm (particle) | austinpublishinggroup.com |

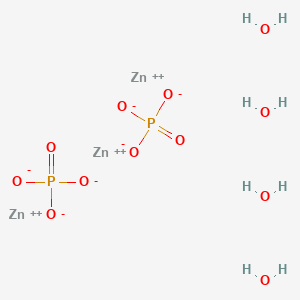

Structure

2D Structure

Eigenschaften

CAS-Nummer |

7543-51-3 |

|---|---|

Molekularformel |

H5O5PZn |

Molekulargewicht |

181.4 g/mol |

IUPAC-Name |

phosphoric acid;zinc;hydrate |

InChI |

InChI=1S/H3O4P.H2O.Zn/c1-5(2,3)4;;/h(H3,1,2,3,4);1H2; |

InChI-Schlüssel |

YSOQMCRMULBGPJ-UHFFFAOYSA-N |

SMILES |

O.O.O.O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Zn+2].[Zn+2].[Zn+2] |

Kanonische SMILES |

O.OP(=O)(O)O.[Zn] |

Andere CAS-Nummern |

15491-18-6 7543-51-3 |

Synonyme |

hopeite zinc hydrogen phosphate zinc phosphate zinc phosphate (2:3), tetrahydrate |

Herkunft des Produkts |

United States |

Synthesis and Fabrication Methodologies of Zinc Phosphate Tetrahydrate

Aqueous Precipitation Routes for Zinc Phosphate (B84403) Tetrahydrate

Aqueous precipitation is a widely employed method for the synthesis of zinc phosphate tetrahydrate due to its relative simplicity, cost-effectiveness, and scalability. This approach involves the reaction of soluble zinc and phosphate precursors in an aqueous medium, leading to the formation of a solid precipitate of this compound.

Direct Precipitation Techniques

Direct precipitation involves the straightforward mixing of aqueous solutions containing zinc and phosphate ions. The fundamental reaction can be represented by the net ionic equation:

3Zn²⁺(aq) + 2PO₄³⁻(aq) + 4H₂O(l) → Zn₃(PO₄)₂·4H₂O(s)

A common laboratory-scale synthesis involves the dropwise addition of a phosphate-containing solution to a zinc salt solution with constant stirring. For instance, the reaction between zinc acetate (B1210297) and phosphoric acid can be utilized. ijirse.in In one such method, ortho-phosphoric acid is added dropwise to a zinc acetate solution, followed by the addition of hydrazine (B178648) hydrate (B1144303), leading to the formation of a white precipitate after several hours of stirring. ijirse.in The precipitate is then filtered, washed to remove impurities, and can be calcined if an anhydrous form is desired. ijirse.in

Another direct precipitation approach utilizes the reaction between zinc chloride and potassium dihydrogen phosphate. austinpublishinggroup.com In this process, an aqueous solution of potassium dihydrogen phosphate is added to a zinc chloride solution, resulting in a turbid white mixture. The pH of the reaction mixture is a critical parameter that is often adjusted to optimize the precipitation process. austinpublishinggroup.com

Influence of Precursor Selection on Product Characteristics

The choice of zinc and phosphate precursors significantly impacts the characteristics of the resulting this compound. Different precursors can lead to variations in particle size, morphology, and even the crystalline phase of the product.

Commonly used zinc precursors include zinc nitrate (B79036), zinc acetate, and zinc chloride. ijirse.indergipark.org.tr Phosphate sources can range from phosphoric acid to various phosphate salts such as diammonium phosphate and potassium dihydrogen phosphate. ijirse.inaustinpublishinggroup.com

For example, the use of zinc chloride and potassium dihydrogen phosphate as precursors in a conventional precipitation method has been shown to produce nano-sized zinc phosphate powders. austinpublishinggroup.com In one study, this combination resulted in an average particle size of 214.9 nm. austinpublishinggroup.com The selection of precursors also influences the reaction kinetics and the potential for the incorporation of impurities into the final product. The nature of the counter-ions (e.g., nitrate, chloride, acetate) can affect the ionic strength of the solution and the formation of intermediate complexes, thereby influencing the nucleation and growth of the this compound crystals.

| Zinc Precursor | Phosphate Precursor | Resulting Product Characteristics |

| Zinc Acetate | Phosphoric Acid | Monoclinic structured nanoparticles with an average grain size of around 15 nm after calcination. ijirse.in |

| Zinc Chloride | Potassium Dihydrogen Phosphate | Nano-sized powders with an average particle size of 214.9 nm and a crystallinity of 36.19 ± 1.8%. austinpublishinggroup.com |

Role of Reaction Parameters (e.g., Concentration, pH) on Crystallinity and Morphology

The reaction parameters, particularly concentration and pH, are critical in controlling the crystallinity and morphology of the synthesized this compound.

Concentration: The concentration of the precursor solutions can influence the particle size of the resulting zinc phosphate. Studies on the hydrothermal synthesis of related zinc oxide structures have shown that increasing the precursor concentration can lead to a decrease in the average particle size. dergipark.org.tr This is attributed to the fact that higher concentrations can lead to a higher nucleation rate, resulting in the formation of a larger number of smaller particles.

pH: The pH of the reaction medium is a dominant factor in the synthesis of this compound. It not only affects the solubility of the product but also influences the speciation of phosphate ions in the solution (H₂PO₄⁻, HPO₄²⁻, PO₄³⁻). Adjusting the pH can therefore be used to control the reaction rate and the morphology of the precipitate. For instance, in the synthesis using zinc chloride and potassium dihydrogen phosphate, the pH is typically adjusted to around 3.0 using an ammonia (B1221849) solution to facilitate the formation of a dense white precipitate. austinpublishinggroup.com Research on zinc phosphate conversion coatings has also highlighted that a higher pH value favors the formation of the hopeite (a crystalline form of this compound) coating. researchgate.net

Hydrothermal and Solvothermal Synthesis Approaches for this compound

Hydrothermal and solvothermal methods offer an alternative to conventional aqueous precipitation, providing better control over the crystallinity, size, and morphology of the synthesized this compound. These techniques involve carrying out the synthesis in a sealed vessel (autoclave) under elevated temperature and pressure.

Controlled Crystallization under Elevated Temperature and Pressure

Hydrothermal synthesis allows for the crystallization of materials that are insoluble or have low solubility in water under ambient conditions. The elevated temperature and pressure increase the solubility of the reactants and facilitate the growth of well-defined crystals.

Different polymorphic forms of this compound, such as alpha- and beta-hopeite, have been synthesized via hydrothermal crystallization at different temperatures. For example, alpha-hopeite can be synthesized at 90°C, while beta-hopeite is formed at 20°C. researchgate.net The primary distinction between these forms lies in the orientation of one of the water molecules within the crystal structure. researchgate.net

The temperature and duration of the hydrothermal treatment are key parameters for controlling the final product. For instance, in the synthesis of zinc oxide, a related zinc compound, varying the temperature from 100°C to 200°C has been shown to result in different morphologies, from hexagonal rods to flower-like structures. mdpi.comnih.gov This demonstrates the potential for morphological control of this compound through careful temperature optimization in a hydrothermal process.

| Synthesis Temperature | Resulting Crystalline Phase |

| 20°C | Beta-hopeite researchgate.net |

| 90°C | Alpha-hopeite researchgate.net |

Template-Assisted Hydrothermal Synthesis of Zinc Phosphate Structures

Template-assisted hydrothermal synthesis is a powerful technique for fabricating complex and hierarchical structures of zinc phosphate. This method involves the use of a templating agent, which can be a surfactant, polymer, or even a biological molecule, to direct the growth of the inorganic material into a specific morphology.

While specific examples for this compound are not extensively detailed in the provided context, the principles can be inferred from the synthesis of similar materials like zinc oxide. In the template-assisted hydrothermal growth of zinc oxide nanowires, a soft-chemical template such as allylpolyethoxy amino carboxylate has been used to produce one-dimensional nanostructures. nih.gov Similarly, gelatin has been employed as a soft biotemplate to create star-like zinc oxide nanostructures. nih.gov

The template directs the nucleation and growth of the inorganic crystals by providing a structured surface or by selectively binding to certain crystal faces, thereby promoting growth in specific directions. After the synthesis, the template is typically removed by washing or calcination to yield the final, structured inorganic material. This approach offers a promising route for the fabrication of this compound with tailored morphologies for advanced applications.

Solid-State Synthesis Methods for this compound

Solid-state synthesis offers a direct route to producing this compound, often involving reactions at or above ambient temperatures and subsequent processing steps to achieve the desired crystalline phase and particle characteristics.

The synthesis of this compound can be achieved through simple solid-state reactions at ambient temperatures. One straightforward method involves the reaction of zinc oxide (ZnO) and phosphoric acid (H₃PO₄). researchgate.netacs.org This process can be carried out in different media, such as aqueous or acetone (B3395972) environments, to yield this compound directly. researchgate.netacs.org The reaction provides a convenient route for producing the hydrated phosphate compound without the need for external heating, making it an energy-efficient option.

Thermal treatment plays a crucial role in both the synthesis and post-synthesis modification of this compound. The process often involves dehydration and subsequent rehydration to control crystallinity and particle size.

A common multi-step method involves:

Initial Synthesis : this compound is first precipitated from an aqueous solution, for instance, by reacting zinc nitrate with diammonium phosphate. ipme.ru

Calcination (Thermal Treatment) : The resulting precipitate undergoes low-temperature calcination. This thermal treatment dehydrates the material, converting the tetrahydrate form into an anhydrous or lower hydrate intermediate. ipme.ru For example, calcination at 524K (251°C) for one hour can produce anhydrous zinc phosphate. ipme.ru Studies have shown that the dehydration of Zn₃(PO₄)₂·4H₂O occurs in three stages between 300 K and 800 K (27°C and 527°C). researchgate.net

Post-Synthesis Hydration : The anhydrous intermediate is then rehydrated to form nanocrystalline this compound. ipme.ru This final step is critical as it allows for the formation of a product with a significantly smaller crystallite size than the initially synthesized material. ipme.ru Research has demonstrated that this process can reduce the average crystallite size from approximately 180 nm to about 30 nm. ipme.ru

This combination of synthesis, thermal treatment, and post-synthesis hydration provides a pathway to producing this compound with nanoscale dimensions. ipme.ru

Advanced Fabrication Techniques for Nanostructured this compound

To meet the demand for materials with enhanced properties, advanced fabrication techniques are employed to produce nanostructured this compound. These methods utilize energy sources like ultrasound and microwaves to influence the reaction kinetics and particle formation, leading to smaller, more uniform nanoparticles.

Ultrasonic-assisted synthesis, or sonochemical synthesis, utilizes the energy from acoustic cavitation to enhance chemical reactions. This technique has been proven effective for producing nano-sized zinc phosphate particles with improved characteristics compared to conventional precipitation methods. austinpublishinggroup.com

In a typical sonochemical process, precursors such as zinc chloride (ZnCl₂) and potassium dihydrogen phosphate (KH₂PO₄) are reacted in an aqueous solution under ultrasonic irradiation. austinpublishinggroup.com The collapse of cavitation bubbles generates localized high temperatures and pressures, which accelerates reaction rates and influences nucleation and growth. austinpublishinggroup.com This method significantly reduces reaction time and energy consumption. austinpublishinggroup.com

| Parameter | Conventional Method (NUS) | Ultrasonic Method (US) |

|---|---|---|

| Reaction Time | 60 minutes | 10-15 minutes |

| Average Particle Size | 214.9 nm | 110.3 nm |

| Crystal Size | 32.1 ± 3.9 nm | 34.9 ± 1.6 nm |

| Crystallinity | 36.19 ± 1.8% | 45.94 ± 0.6% |

| Energy Requirement | 47.43 × 10⁻² kJ/gm | 8.6 × 10⁻² kJ/gm |

As the data indicates, the ultrasonic method not only reduces the average particle size by nearly half but also increases crystallinity by almost 27% and saves over 80% in energy consumption. austinpublishinggroup.com

Microwave-assisted synthesis is another advanced technique that leverages the rapid and uniform heating provided by microwave irradiation. nih.gov This method has been successfully applied to the hydrothermal synthesis of zinc phosphate nanocrystals. researchgate.net The process involves heating precursor solutions, such as zinc acetate and phosphoric acid, in a sealed vessel under microwave irradiation. researchgate.net

The key advantages of microwave-assisted synthesis include:

Rapid Heating : Microwaves heat the reactants directly and volumetrically, leading to much faster reaction times compared to conventional heating.

Homogeneity : The uniform heating helps in producing particles with a narrow size distribution.

Higher Yield : The efficiency of microwave heating often results in higher product yields.

In one study, zinc phosphate nanoparticles were synthesized at a fixed temperature of 200°C with microwave heating times varying from 3 to 15 minutes. researchgate.net The results showed that the heating time is a critical parameter for controlling the electrochemical properties of the resulting material, with a 10-minute duration yielding the best performance in that specific application. researchgate.net

A highly effective, one-step method for producing surface-modified this compound nanocrystals involves the combination of ultrasonic energy, a template molecule, and microwave heating (UTM). scirp.org This synergistic approach addresses common challenges in nanoparticle synthesis, such as agglomeration and poor dispersion. scirp.org

The process can be summarized as follows:

Ultrasonic Treatment : Applied to disperse precursors and prevent particle agglomeration during the initial reaction phase. scirp.org

Template Molecule : A surfactant, such as Triton X-100, is used as a template. It adsorbs onto the surface of the forming nanocrystals, sterically hindering their aggregation and controlling their size. scirp.org

Microwave Heating : Provides rapid and uniform heating for the crystallization process, ensuring the formation of the desired Zn₃(PO₄)₂·4H₂O phase. scirp.org

This combined UTM route successfully produces well-dispersed this compound nanocrystals with particle sizes in the range of 30–35 nm. scirp.org The presence of the template not only controls size during synthesis but also aids in the dispersion of the nanocrystals in subsequent applications, such as in anti-corrosive paints. scirp.org

Biomineralization Pathways for this compound Formation

Biomineralization, the process by which living organisms produce minerals, plays a significant role in the geochemical cycling of elements. In the context of zinc, certain microorganisms, particularly fungi, are capable of mediating the formation of this compound, a stable crystalline solid. This biogenic synthesis is a complex interplay of the organism's metabolic activities and the surrounding environmental conditions. The resulting this compound is often in the form of hopeite (Zn₃(PO₄)₂·4H₂O), a mineral with low solubility. mdpi.com This process is of interest for its potential applications in bioremediation, particularly in the detoxification of environments contaminated with heavy metals. mdpi.com

Fungal Metabolism in this compound Crystallization

Fungi are key players in the biomineralization of this compound due to their unique metabolic capabilities. researchgate.net Species such as Aspergillus niger and Penicillium chrysogenum have been studied for their ability to influence the formation of zinc-containing minerals. mdpi.com A critical aspect of their metabolic activity is the production of low-molecular-weight organic acids, which significantly alters the local chemical environment. colab.ws

The secretion of these organic acids can lead to two seemingly contrasting outcomes: the dissolution of existing zinc phosphates and the precipitation of new crystalline forms like hopeite. colab.wsmdpi.com For instance, Aspergillus niger is known to produce a variety of organic acids, including oxalic, malic, succinic, citric, and fumaric acids, which can solubilize insoluble zinc phosphate. colab.wsresearchgate.net This solubilization increases the bioavailability of phosphorus, an essential nutrient for the fungus. colab.ws

However, the same metabolic processes can also create conditions conducive to the crystallization of this compound. The formation of hopeite through fungal activity is highly dependent on the acid-producing capacity of the specific fungal species. mdpi.com For example, while Aspergillus niger tends to strongly acidify its environment, Penicillium chrysogenum often maintains a near-neutral or slightly alkaline pH. mdpi.com It is under these near-neutral pH conditions that the fungal formation of this compound (hopeite) is favored, particularly at high zinc concentrations. mdpi.com

The fungal mycelium itself provides a nucleation site for the crystallization process. Microscopic studies have shown that very small biogenic hopeite crystals can encrust the fungal hyphae, sometimes forming tubular structures that follow the shape of the mycelium. mdpi.comresearchgate.net This intimate association between the fungus and the mineral highlights the direct role of the organism in templating and promoting crystal growth.

| Fungus Species | Key Metabolic Activity | Impact on Zinc Phosphate | Reference |

| Aspergillus niger | Strong acidification through organic acid production | Solubilizes zinc phosphate at low pH | mdpi.comcolab.ws |

| Penicillium chrysogenum | Maintains near-neutral to slightly alkaline pH | Promotes the formation of this compound (hopeite) | mdpi.com |

Environmental Conditions Influencing Biogenic Synthesis

The biogenic synthesis of this compound is not solely dependent on the metabolic activity of fungi; it is also heavily influenced by the prevailing environmental conditions. nih.gov The interplay between fungal metabolism and the environment dictates the specific mineral phases that are formed.

pH: The pH of the surrounding medium is a critical factor. As mentioned, fungal zinc phosphate hopeite formation is favored at a near-neutral pH. mdpi.com In acidic conditions, which can be created by the metabolic activity of fungi like Aspergillus niger, hopeite can be replaced by other minerals such as tarbuttite (Zn₂(PO₄)(OH)). mdpi.com A drop in pH from an initial 6.5 to as low as 3.2 has been observed in the presence of A. niger with zinc phosphate, demonstrating the significant impact of fungal metabolism on the local pH. colab.wsresearchgate.net

Zinc Concentration: The concentration of zinc in the environment also plays a crucial role. Studies have shown that at lower concentrations (250–500 μmol), zinc can act as an essential element that stimulates fungal growth. mdpi.com However, at higher concentrations (1000–2000 μmol), zinc becomes toxic and inhibits fungal growth. mdpi.com Interestingly, it is at these higher, inhibitory concentrations that the formation of fungal zinc phosphate hopeite is observed in near-neutral pH conditions. mdpi.com This suggests that the biomineralization of this compound may be a detoxification mechanism employed by the fungus to sequester excess toxic metal ions.

The following table summarizes the influence of key environmental conditions on the biogenic synthesis of this compound by fungi:

| Environmental Factor | Condition | Outcome | Reference |

| pH | Near-neutral | Formation of this compound (hopeite) | mdpi.com |

| pH | Acidic | Formation of tarbuttite (Zn₂(PO₄)(OH)) instead of hopeite | mdpi.com |

| Zinc Concentration | Low (250–500 μmol) | Stimulates fungal growth | mdpi.com |

| Zinc Concentration | High (1000–2000 μmol) | Inhibits fungal growth; promotes hopeite formation at near-neutral pH | mdpi.com |

Structural Characterization and Crystallographic Analysis of Zinc Phosphate Tetrahydrate

Polymorphism and Crystallographic Systems of Hopeite

Hopeite, the most well-known polymorph of zinc phosphate (B84403) tetrahydrate, itself exists in at least two forms, α-hopeite and β-hopeite. mdpi.com These are distinguished primarily by subtle differences in their hydrogen bonding networks rather than major structural rearrangements. mdpi.commindat.orgmindat.org In nature, zinc phosphate tetrahydrate can be found as orthorhombic hopeite or its triclinic polymorph, parahopeite. scholarsresearchlibrary.com

Alpha-hopeite (α-hopeite) crystallizes in the orthorhombic system, belonging to the Pnma space group. mindat.orgresearchgate.net This structure is characterized by a framework where zinc atoms occupy two different coordination environments: one is tetrahedrally coordinated (ZnO₄) and the other is octahedrally coordinated (ZnO₂(H₂O)₄). mdpi.comresearchgate.net The structure consists of [Zn(PO₄)]⁻ layers parallel to the (010) plane, which are interconnected by the octahedrally coordinated zinc ions. mdpi.com Within these layers, ZnO₄ tetrahedra share corners to create chains along the mindat.org direction, and these are linked to PO₄ tetrahedra. mdpi.com The crystallographic parameters for α-hopeite have been determined with high precision through single-crystal X-ray diffraction studies. scholarsresearchlibrary.comresearchgate.net

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Orthorhombic | mindat.orgscholarsresearchlibrary.comresearchgate.net |

| Space Group | Pnma | mindat.orgresearchgate.net |

| Lattice Constants | a = 10.597(3) Å, b = 18.318(8) Å, c = 5.031(1) Å | mindat.org |

| a = 10.629 Å, b = 18.333 Å, c = 5.040 Å | researchgate.net | |

| Unit Cell Volume (V) | 976.6 ų | mindat.org |

| Formula Units (Z) | 4 | researchgate.net |

Initially identified by Spencer in 1908, α-hopeite and β-hopeite were noted to have slight differences in optical properties and thermal behavior. mindat.org For many years, the structural basis for this distinction was unclear, as both forms produced identical X-ray diffraction patterns. mindat.org It was later demonstrated that the difference between α- and β-hopeite lies in the orientation of one of the water molecules within the crystal lattice. mindat.orgmindat.org This variation in water molecule orientation leads to a different system of hydrogen bonds, which accounts for the observed minor variations in their physical properties. mdpi.commindat.org The epitaxial growth of β-hopeite on the (0001) plane of a single zinc crystal has also been studied, revealing specific orientation relationships between the two materials. oup.com

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Triclinic | mdpi.commindat.org |

| Space Group | P1̅ | mindat.org |

| Lattice Constants | a = 5.76 Å, b = 7.54 Å, c = 5.27 Å | mindat.org |

| α = 93.44°, β = 91.2°, γ = 91.4° | mindat.org | |

| a:b:c = 0.764 : 1 : 0.699 | mindat.org | |

| Unit Cell Volume (V) | 228.34 ų | mindat.org |

Advanced Spectroscopic Characterization of this compound

Spectroscopic techniques are essential for identifying the polymorphs of this compound and elucidating their structural details. X-ray diffraction is primarily used for phase identification and determining crystal structure, while Fourier Transform Infrared spectroscopy provides insight into the chemical bonding and functional groups present.

X-ray diffraction (XRD) is a fundamental technique for the characterization of this compound. It allows for the unambiguous identification of the crystalline phases present, such as hopeite and parahopeite, by comparing the diffraction patterns to standard data from the Joint Committee on Powder Diffraction Standards (JCPDS), now the International Centre for Diffraction Data (ICDD). The pattern for hopeite is well-documented under file number 33-1474. ipme.ruresearchgate.net XRD analysis of coatings containing this compound confirms the presence of hopeite through its characteristic peaks. mdpi.com For instance, a high-intensity peak corresponding to the (080) crystal plane has been identified at a 2θ angle of 39.6°. mdpi.com The Scherrer equation can be applied to specific reflections, such as the (460) reflection for hopeite, to determine the average crystallite size of nanocrystalline samples. ipme.ru

| 2θ Angle (°) | (hkl) Plane | Source |

|---|---|---|

| 39.6 | (080) | mdpi.com |

| Not Specified | (460) | ipme.ru |

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups within the this compound structure. The spectra clearly show absorption bands related to both the phosphate (PO₄³⁻) anions and the water of hydration (H₂O). austinpublishinggroup.com The presence of crystalline water is confirmed by a bending vibration (δ H-O-H) typically observed around 1600-1640 cm⁻¹ and a broad stretching vibration (ν O-H) in the 3300-3500 cm⁻¹ region. austinpublishinggroup.comnih.govresearchgate.net The phosphate group gives rise to a series of strong absorption peaks, primarily due to P-O stretching vibrations, which are found in the 940 cm⁻¹ to 1270 cm⁻¹ range. researchgate.netmdpi.comresearchgate.net

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode | Source |

|---|---|---|---|

| 3300 - 3500 | Water (H₂O) | O-H Stretch | austinpublishinggroup.comnih.gov |

| ~1639 | Water (H₂O) | H-O-H Bend | austinpublishinggroup.comnih.gov |

| 940 - 1270 | Phosphate (PO₄³⁻) | P-O Stretch | researchgate.netresearchgate.net |

| ~1041 | Phosphate (PO₄³⁻) | P-O Stretch | mdpi.com |

| ~964 | Hydrogen Phosphate (HPO₄²⁻) | P-O Stretch | mdpi.com |

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a powerful tool for probing the vibrational modes within a crystal lattice. For this compound, also known as hopeite, the Raman spectrum reveals distinct peaks corresponding to the vibrations of its constituent polyatomic ions and water molecules. nih.gov The presence of multiple peaks in the lower frequency region, specifically between 120 and 600 cm⁻¹, is attributed to the P-O bending and stretching vibrations within the phosphate (PO₄³⁻) tetrahedra. researchgate.net

Studies have identified specific Raman bands that are characteristic of the hopeite structure. researchgate.net For instance, bands observed around 923 cm⁻¹ and 935 cm⁻¹ are assigned to the symmetric stretching modes (ν₁) of the PO₄ group. researchgate.net The differences in the P-O bond stretching modes, particularly in the 400-700 cm⁻¹ region, and the shape of the O-H stretching peak can be used to distinguish between different hydrated forms of zinc phosphate. nih.govresearchgate.net The Raman spectrum of nanocrystalline zinc phosphate may exhibit broader peaks compared to its bulk counterpart, a common phenomenon in nanomaterials. scirp.org

Microscopic and Surface Morphology Examinations

The morphology, size, and distribution of this compound crystals are critical factors influencing its properties and performance in various applications. Electron microscopy techniques provide invaluable insights into these characteristics.

Scanning Electron Microscopy (SEM) for Crystal Morphology and Particle Distribution

Scanning Electron Microscopy (SEM) is widely used to visualize the three-dimensional morphology of this compound crystals. nih.gov SEM images have revealed a variety of crystal habits, including plate-like, hexagonal, and flower-like clusters. austinpublishinggroup.comtandfonline.com The morphology can be influenced by the synthesis method; for instance, ultrasonication has been shown to produce hexagonal-type structures, while non-sonochemical methods result in plate-like structures. austinpublishinggroup.com

The surface of α-hopeite crystals, when examined by SEM, can show features such as screw dislocations, which confirm a rectangular spiral growth mechanism. scispace.com The particle distribution can also be assessed, with some synthesis methods yielding particles with a D₅₀ (median particle size by volume) of around 8.86 µm. google.com The formation of well-defined, faceted crystals is a common observation. researchgate.net Furthermore, SEM coupled with Energy Dispersive X-ray Analysis (EDX) can confirm the elemental composition of the crystals. mdpi.com

Transmission Electron Microscopy (TEM) for Nanocrystal Characterization

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, making it ideal for characterizing the size, shape, and crystalline structure of this compound at the nanoscale. nih.govnih.govmdpi.com TEM analysis has confirmed the successful synthesis of zinc phosphate nanocrystals with particle sizes in the range of 30–35 nm. scirp.orgresearchgate.net These nanocrystals often exhibit good dispersion. scirp.orgresearchgate.net The morphology of these nanocrystals can be elongated. acs.org Selected Area Electron Diffraction (SAED) patterns obtained via TEM can be used to confirm the crystalline structure of the nanoparticles, matching them to the standard data for Zn₃(PO₄)₂·4H₂O. scirp.org

Thermal Analysis of this compound and its Transformations

Thermal analysis techniques are crucial for understanding the dehydration processes and phase transitions that this compound undergoes upon heating.

Thermogravimetric Analysis (TGA) for Dehydration Processes

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing detailed information about its dehydration behavior. scispace.com The thermal decomposition of this compound typically occurs in multiple stages. researchgate.netresearchgate.net A common observation is a three-stage dehydration process. researchgate.netresearchgate.net

The onset of dehydration for this compound is often reported to be around 95 °C. nih.govresearchgate.net The first stage of mass loss, corresponding to the removal of two water molecules to form zinc phosphate dihydrate (Zn₃(PO₄)₂·2H₂O), occurs at approximately 145-150 °C. nih.govresearchgate.netsrce.hr Further heating to around 195 °C can lead to the formation of zinc phosphate monohydrate (Zn₃(PO₄)₂·H₂O). nih.gov The complete dehydration to anhydrous zinc phosphate (α-Zn₃(PO₄)₂) is typically achieved at higher temperatures. nih.govresearchgate.net Some studies indicate that the dehydration process can start as low as 106 °C and be complete by 300 °C. researchgate.net TGA curves show a weight loss of approximately 5% in the temperature range of 110 °C to 150 °C, consistent with the partial dehydration of hopeite. srce.hr

| Dehydration Stage | Temperature Range (°C) | Product |

| Initial Dehydration | ~95 - 145 | Zn₃(PO₄)₂·2H₂O |

| Second Dehydration | ~145 - 195 | Zn₃(PO₄)₂·H₂O |

| Final Dehydration | >195 | α-Zn₃(PO₄)₂ |

Note: The temperature ranges can vary depending on the heating rate and experimental conditions.

Differential Scanning Calorimetry (DSC) for Phase Transition Energetics

Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions in a material. researchgate.net For this compound, DSC reveals endothermic peaks corresponding to the energy absorbed during the dehydration steps. srce.hr The dehydration of α-hopeite is accompanied by three endothermic effects. scielo.br The onset temperatures for these transitions are dependent on the heating rate. For a heating rate of 10 K/min, onset temperatures have been recorded at 374 K (101 °C), 411 K (138 °C), and 542 K (269 °C). scielo.br DSC experiments are also instrumental in calculating the kinetic triplet parameters (activation energy, pre-exponential factor, and Avrami exponent) and thermodynamic functions for the dehydration reactions. researchgate.netacs.org

| Heating Rate | Onset Temperature 1 | Onset Temperature 2 | Onset Temperature 3 |

| 5 K/min | 363 K (90 °C) | 410 K (137 °C) | 535 K (262 °C) |

| 10 K/min | 374 K (101 °C) | 411 K (138 °C) | 542 K (269 °C) |

Data sourced from Pawlig and Trettin (1999) as cited in a 2007 study. scielo.br

Point of Zero Charge (PZC) and Surface Potential Studies

The surface properties of this compound, specifically its point of zero charge (PZC) and surface potential, are critical in understanding its behavior in various applications, from corrosion protection to biomedical materials. These characteristics are intrinsically linked to the material's surface chemistry and crystallography.

The point of zero charge is the pH at which the net surface charge of the material is zero. This parameter is crucial as it determines how the material's surface will interact with its surrounding environment. For instance, at a pH below the PZC, the surface will have a net positive charge, while at a pH above the PZC, the surface will be negatively charged.

Research into the PZC and surface potential of this compound has revealed significant findings, particularly concerning its different polymorphic forms, α-hopeite and β-hopeite. Subtle crystallographic distinctions between these two forms, arising from unique hydrogen bonding patterns, result in considerable variations in both their surface potential and surface charge. vulcanchem.comnih.gov Studies have demonstrated that these differences can lead to a variance of up to 15 mV in their measured zeta potentials. vulcanchem.com

The zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles, and it provides insight into the stability of colloidal dispersions. A zeta potential close to zero suggests a tendency for particles to aggregate.

Investigations into different forms of zinc phosphate have yielded a range of PZC and zeta potential values, reflecting the influence of synthesis methods and crystalline structure on the surface characteristics. For example, zinc phosphate-based nanosheets synthesized through a biological route using the fungus Aspergillus fumigatus were found to have a point of zero charge (pHPZC) of 6.9. mdpi.com In this study, the surface of the nanosheets was positively charged at a pH lower than 6.9 and negatively charged at a higher pH. This property was shown to directly influence the adsorption of anionic and cationic dyes. mdpi.com

In another study, zinc phosphate microparticles with a hopeite crystal structure, synthesized via chemical precipitation, exhibited a zeta potential close to neutrality at -1.91 ± 0.18 mV. tandfonline.com Furthermore, research on hydroxy zinc phosphate nanospheres revealed a negative zeta potential of approximately -22 mV at a pH of 7.4.

The following table summarizes some of the reported values for the point of zero charge and zeta potential of this compound and related structures.

| Material | Synthesis/Form | Method of Determination | pH | Zeta Potential (mV) | Point of Zero Charge (pHPZC) |

| This compound (α- and β-Hopeite) | Synthetic | Microelectrophoresis | - | Variation up to 15 mV between polymorphs | - |

| Zinc Phosphate Microparticles (Hopeite structure) | Chemical Precipitation | Zeta Potential Measurement | - | -1.91 ± 0.18 | - |

| Zinc Phosphate-based Nanosheets | Biosynthesis using Aspergillus fumigatus | pH drift method | - | - | 6.9 |

| Hydroxy Zinc Phosphate Nanospheres | - | Zeta Potential Measurement | 7.4 | ~ -22 | - |

These findings underscore the importance of controlling the synthesis and crystalline phase of this compound to tailor its surface properties for specific technological applications. The variability in surface charge and potential among its polymorphs and different synthetic preparations is a key area of ongoing research.

Mechanistic Investigations of Zinc Phosphate Tetrahydrate Functionality

Corrosion Inhibition Mechanisms of Zinc Phosphate (B84403) Tetrahydrate

Zinc phosphate tetrahydrate is a key component in anti-corrosion coatings, functioning through a variety of mechanisms to protect metal substrates. Its effectiveness stems from its ability to form protective layers, interact with the coating's binder system, and facilitate self-healing processes.

Formation of Protective Conversion Layers on Metal Surfaces

The primary corrosion inhibition mechanism of zinc phosphate involves the formation of a crystalline conversion coating on the metal surface. atamanchemicals.comatamankimya.com This process, known as phosphating, creates a barrier that is insoluble and strongly adherent to the underlying metal. ipme.ruresearchgate.net The coating is a result of a topochemical reaction where the base metal becomes an integral part of the corrosion-resistant film. ipme.ru

When a metal surface comes into contact with a phosphating solution containing zinc phosphate, a chemical reaction occurs. atamanchemicals.com This leads to the precipitation of insoluble phosphate crystals, forming a uniform and compact passivating layer. researchgate.net This layer typically consists of a mixture of secondary and tertiary phosphates of zinc. researchgate.net The resulting zinc phosphate coating provides a high level of corrosion resistance and serves as an excellent foundation for subsequent organic coatings or paints. atamanchemicals.comatamankimya.com The formation of tertiary this compound (hopeite) is a key component of these protective layers. google.com

Role of Hydrolysis and Localized pH Changes in Film Formation

The formation of the protective phosphate film is intricately linked to hydrolysis and localized changes in pH at the metal-solution interface. irdindia.in The process begins with the dissolution of the metal substrate, which consumes free phosphoric acid in the phosphating solution. ipme.ru This leads to a local increase in pH at the interface. ipme.ruirdindia.in

This shift in pH disrupts the equilibrium between soluble primary phosphates and insoluble tertiary phosphates present in the bath. ipme.ruirdindia.in The increased pH favors the precipitation of insoluble tertiary metal phosphates onto the metal surface. ipme.ruirdindia.in A certain concentration of free phosphoric acid is necessary to prevent premature hydrolysis and maintain the stability of the phosphating bath. irdindia.in Temperature also plays a crucial role, with higher temperatures promoting faster precipitation of tertiary phosphates. irdindia.in In some systems, the hydrolysis of P-O-P bonds in polyphosphates at alkaline cathodic sites leads to the formation of orthophosphate species, contributing to the protective film. d-nb.info

Interaction with Organic Binder Systems in Coatings

Zinc phosphate's effectiveness as an anti-corrosion pigment is enhanced through its interaction with the organic binder in a coating system. nih.gov It is believed that zinc phosphate can form complex compounds with the carboxyl and hydroxyl groups present in the binder resin. nih.govresearchgate.net This interaction improves the barrier properties of the coating, making it more resistant to the penetration of water, oxygen, and other corrosive agents. nih.gov

Self-Healing Mechanisms in Coating Systems

Zinc phosphate contributes to the self-healing properties of organic coatings. nih.gov When a coating is damaged, exposing the underlying metal, zinc phosphate can leach out and form a protective layer over the exposed area. nih.govmdpi.com This self-healing effect is attributed to the formation of a phosphatization salt layer on the steel surface at the damaged site. nih.gov

This protective layer can be composed of compounds such as Fe+3O(OH), Fe(OH)3, and Fe2(PO4)(OH). nih.gov The mechanism involves the slow dissolution of zinc phosphate and the subsequent phosphatization of the metal surface in and around the defect in the paint coating. researchgate.net Research has also explored composite coatings containing zinc phosphate and calcium silicate, which exhibit a self-healing effect by forming an amorphous surface layer that repairs cracks. researchgate.net

Electrochemical Studies of Inhibition Performance

Electrochemical techniques are widely used to evaluate the corrosion inhibition performance of this compound in coatings.

Electrochemical Impedance Spectroscopy (EIS) : EIS is a powerful tool for studying the protective properties of coatings. researchgate.net By applying a small amplitude AC potential, the impedance of the coating system can be measured over a range of frequencies. sapub.org Higher impedance values generally indicate better corrosion protection. researchgate.net Studies have shown that the addition of zinc phosphate to epoxy coatings significantly improves their protective ability, as evidenced by increased impedance. researchgate.net EIS can also be used to assess the barrier properties of different paint formulations containing zinc phosphate. researchgate.net

Electrochemical Noise (EN) : Electrochemical noise measurements can provide insights into the corrosion processes occurring on a metal surface. researchgate.net By monitoring the spontaneous fluctuations in potential and current, it is possible to detect the onset and progression of corrosion. researchgate.net EN has been used to study the inhibition effect of zinc phosphate on scratched epoxy-coated steel, revealing its effectiveness in mitigating corrosion at defects. researchgate.net

Potentiodynamic Polarization : This technique involves scanning the potential of the working electrode and measuring the resulting current to determine the corrosion rate. sapub.org It has been used to investigate the effect of additives, such as surfactants, on the corrosion resistance of zinc-phosphated steel. sapub.org

Scanning Vibrating Electrode Technique (SVET) : SVET maps the local electrochemical activity over a surface, allowing for the identification of anodic and cathodic sites. researchgate.net It has been employed to study the anti-corrosive performance of zinc phosphate extracts, providing a visual representation of the inhibition process. researchgate.net

Localized Electrochemical Impedance Spectroscopy (LEIS) : LEIS provides spatially resolved impedance data, offering a more detailed understanding of the local corrosion behavior, particularly at defects in a coating. researchgate.net It has been used to evaluate the anti-corrosion properties of defective zinc phosphate/epoxy coatings, including under cathodic protection conditions. researchgate.net

Electrochemical Performance Data of Zinc Phosphate Coatings

| Electrochemical Technique | System Studied | Key Finding | Reference |

|---|---|---|---|

| Electrochemical Impedance Spectroscopy (EIS) | Epoxy coatings with varying zinc phosphate content | Optimal protection achieved at 30% zinc phosphate volume fraction. researchgate.net | researchgate.net |

| Electrochemical Noise (EN) | Scratched epoxy-coated steel with zinc phosphate | Zinc phosphate exhibits an inhibition effect on the corrosion of the scratched area. | researchgate.net |

| Potentiodynamic Polarization | Zinc-phosphated steel with Tween-80 surfactant | Presence of 0.01M Tween-80 increased protection efficiency to 90%. | sapub.org |

| Scanning Vibrating Electrode Technique (SVET) | Steel in zinc phosphate extract solution | Used to assess the inhibition of anodic and cathodic activity. | researchgate.net |

| Localized Electrochemical Impedance Spectroscopy (LEIS) | Defective zinc phosphate/epoxy coatings | Evaluated local corrosion inhibition and the effect of cathodic protection. | researchgate.net |

Hydration and Setting Mechanisms in Zinc Phosphate Cements

Zinc phosphate cements, widely used in dentistry, undergo a setting reaction that involves hydration and the formation of a solid matrix. pocketdentistry.comresearchgate.net The process is an acid-base reaction between zinc oxide powder and a liquid containing phosphoric acid and water. researchgate.net

The setting mechanism can be described as a two-stage process. pocketdentistry.com Initially, the zinc oxide reacts with phosphoric acid to form zinc phosphate and water. pocketdentistry.com This newly formed zinc phosphate then reacts with more zinc oxide to create hopeite (Zn3(PO4)2·4H2O), which is a hydrated zinc phosphate. pocketdentistry.com The presence of aluminum can prevent crystallization and lead to the formation of an amorphous cement matrix. pocketdentistry.com

The set cement consists of unreacted zinc oxide particles embedded within an amorphous phosphate matrix. researchgate.net This structure is porous and permeable due to the presence of water that was not consumed in the reaction. pocketdentistry.com As the cement matures, this "free" water becomes more strongly bound within the cement structure, leading to a stronger and less soluble final product. pocketdentistry.com The presence of excess moisture during setting can lead to the growth of crystalline hopeite on the cement surface. researchgate.net

Chemical Reactions during Initial Setting Phase

The initial setting of zinc phosphate cement is fundamentally an acid-base reaction. When the zinc oxide (ZnO) powder is mixed with the phosphoric acid (H₃PO₄) liquid, an immediate and exothermic reaction occurs on the surface of the zinc oxide particles. researchgate.netnist.gov This reaction leads to the release of zinc ions (Zn²⁺) into the liquid phase. researchgate.net

The liquid component is not pure phosphoric acid; it also contains aluminum phosphate (Al(H₂PO₄)₃) and water. The aluminum ions play a crucial role in moderating the reaction. They form a complex with the phosphoric acid, which then reacts with the released zinc ions to produce a zinc aluminophosphate gel. researchgate.netscielo.org This amorphous gel-like matrix begins to form, binding the unreacted zinc oxide particles together and initiating the hardening of the cement. researchgate.netnist.gov The presence of aluminum prevents rapid crystallization and allows for the formation of this amorphous structure. acs.org

Formation of Hopeite as a Primary Hydration Product

Following the initial formation of the amorphous gel, a crystallization process begins, leading to the formation of a more stable, crystalline phase. The primary crystalline hydration product formed in zinc phosphate cements is hopeite, which is the tetrahydrate form of zinc phosphate (Zn₃(PO₄)₂·4H₂O). acs.orgpeacta.org

The formation of hopeite is a result of the ongoing reaction between the newly formed zinc phosphate and excess zinc oxide. acs.org This process can be viewed as a dissolution of the initial amorphous phase and subsequent reprecipitation of the more thermodynamically stable crystalline hopeite. researchgate.net The presence of water is essential for this hydration reaction. The water produced during the initial setting reaction, along with any free water in the mix, participates in the formation of the hydrated hopeite crystals. acs.org

The growth of hopeite crystals can be observed within the pores of the set cement, and their size can increase over time with aging. researchgate.net While visual evidence of hopeite crystals can be seen in freshly made cement, their detection by methods like X-ray diffraction (XRD) may require some aging, indicating a gradual formation and growth process. researchgate.net The final set cement consists of a core of unreacted zinc oxide particles embedded in a matrix of amorphous zinc aluminophosphate and crystalline hopeite. scielo.org

Influence of Material Composition on Setting Kinetics

The rate at which the setting reactions occur, known as the setting kinetics, is significantly influenced by the composition of both the powder and liquid components.

Powder Composition:

Zinc Oxide (ZnO): As the primary reactant, the particle size of the ZnO powder is a critical factor. Smaller particle sizes lead to a larger surface area available for reaction, resulting in a faster setting time. researchgate.net

Magnesium Oxide (MgO): Often included in the powder, MgO can participate in the reaction and influence the properties of the final cement. ua.pt

Silicon Dioxide (SiO₂): The addition of SiO₂ can improve the sintering of the powder during manufacturing and impart transparency to the set cement. ua.pt It has also been shown to reduce the required sintering temperature. ua.pt

Bismuth Oxide (Bi₂O₃): This component is added to improve the smoothness and uniformity of the freshly mixed cement. However, in larger quantities, it can increase the setting time. ua.pt

Liquid Composition:

Phosphoric Acid (H₃PO₄): The concentration of phosphoric acid directly affects the reaction rate.

Aluminum (Al): The presence of aluminum in the liquid is crucial for controlling the setting reaction. It acts as a moderator by forming a gelatinous coating of aluminum phosphate on the zinc oxide particles, which slows down the reaction. scielo.org This prevents a too-rapid setting and allows for adequate working time. The development of crystalline phosphate hydrates is retarded or prevented by the incorporation of aluminum and zinc ions in the liquid. peacta.org

Water (H₂O): The water content of the liquid is critical. Adding water can accelerate the setting reaction. researchgate.net

Powder-to-Liquid Ratio: The ratio of powder to liquid is a key factor that the operator can control. A higher powder-to-liquid ratio leads to a faster setting time and a stronger final cement because there are more reactant particles available. researchgate.netnih.gov Conversely, a lower ratio results in a slower setting time but a weaker cement. researchgate.net

| Component | Influence on Setting Kinetics |

| Zinc Oxide (ZnO) Particle Size | Smaller particles accelerate setting. researchgate.net |

| Aluminum (Al) | Retards setting by forming a protective gel layer. scielo.org |

| Bismuth Oxide (Bi₂O₃) | Can increase setting time in larger amounts. ua.pt |

| Water (H₂O) | Accelerates the setting reaction. researchgate.net |

| Powder/Liquid Ratio | Higher ratio accelerates setting. researchgate.netnih.gov |

Kinetic and Thermodynamic Studies of Phase Transformations

The transformation of this compound, particularly under varying environmental conditions, is a subject of detailed kinetic and thermodynamic investigation.

Hydrothermal Transformation Pathways and Kinetics

Hydrothermal conditions, involving elevated temperature and pressure in an aqueous environment, can induce phase transformations in this compound. Synthetic α- and β-hopeite, two polymorphs of this compound, can be synthesized via hydrothermal crystallization from aqueous solutions at 20°C and 90°C, respectively. researchgate.net

The dehydration of this compound is a key thermal transformation. Studies have shown that this dehydration occurs in multiple stages. For α-Zn₃(PO₄)₂·4H₂O nanoparticles, the thermal decomposition involves three dehydration stages between 300 and 800 K. researchgate.net

Dissolution-Reprecipitation Mechanisms

The transformation of one zinc phosphate phase to another often occurs via a dissolution-reprecipitation mechanism. acs.org This involves the dissolution of a less stable or amorphous phase into the surrounding solution, followed by the precipitation of a more stable crystalline phase. This mechanism is evident in the setting of zinc phosphate cement, where the initial amorphous zinc aluminophosphate gel dissolves to allow for the crystallization of hopeite.

The transformation of amorphous zinc phosphate (AZP) to crystalline hopeite is a clear example. AZP nanoparticles can precipitate from aqueous solutions and are thermally stable, but they crystallize rapidly into hopeite in the presence of water. researchgate.net This highlights the crucial role of the solvent in mediating the dissolution of the amorphous precursor and facilitating the precipitation of the crystalline product.

The pH of the solution plays a significant role in these processes. Lower pH values can promote a more pronounced conversion of zinc oxide into zinc phosphate. ua.pt For instance, at a pH of 5.8, a significant amount of ZnO can be converted into crystalline zinc phosphate, whereas at a more neutral pH of 7.4, the product is predominantly amorphous zinc phosphate. ua.pt

Crystallization Kinetics and Influencing Factors

The kinetics of the crystallization of hopeite from zinc phosphate solutions are influenced by several factors, including temperature, pH, and the presence of impurities. The recrystallization kinetics of amorphous zinc phosphate have been shown to follow a classical Langmuir behavior. researchgate.net

The Avrami exponent (n) derived from kinetic studies provides information about the nucleation and growth mechanism. For example, in the thermal dehydration of α-Zn₃(PO₄)₂·4H₂O, the second and third stages of dehydration are controlled by nucleation and growth. researchgate.net

The presence of impurities can significantly impact crystallization kinetics. For example, iron (Fe) impurities have been found to strongly inhibit the recrystallization of amorphous zinc phosphate to hopeite. researchgate.netua.pt This is attributed to the incorporation of Fe³⁺ into the structure, which binds water more strongly and reduces its mobility, thereby hindering the reactions required for recrystallization. researchgate.netua.pt

The temperature is also a critical factor. As mentioned, different polymorphs of hopeite can be formed at different temperatures. researchgate.net The rate of crystallization is also temperature-dependent, with higher temperatures generally accelerating the process. ethz.ch

Below is a table summarizing the kinetic and thermodynamic parameters for the dehydration of α-Zn₃(PO₄)₂·4H₂O nanoparticles.

| Dehydration Stage | Controlling Mechanism | Activation Energy (Ea) | Pre-exponential Factor (A) |

| Stage 1 | Chemical Reaction | 69.48 kJ·mol⁻¹ | 1.77×10⁶ s⁻¹ |

| Stage 2 | Nucleation and Growth | 78.74 kJ·mol⁻¹ | 5.86×10⁹ s⁻¹ |

| Stage 3 | Nucleation and Growth | 141.5 kJ·mol⁻¹ | 1.01×10¹² s⁻¹ |

| Data from a study on the thermal decomposition of α-Zn₃(PO₄)₂·4H₂O nanoparticles. researchgate.net |

Advanced Material Applications of Zinc Phosphate Tetrahydrate

Protective Coatings and Pigment Technologies

Zinc phosphate (B84403) tetrahydrate is a cornerstone in the formulation of high-performance protective coatings, primarily owing to its excellent anti-corrosive properties and its non-toxic nature, making it a viable replacement for traditional, hazardous pigments like those based on lead and chromium. ipme.ruwikipedia.org

Anti-Corrosion Pigments in Organic Coatings (e.g., Epoxy, Acrylic)

Zinc phosphate is widely utilized as an anti-corrosion pigment in various organic coating systems, including epoxy and acrylic paints. zincphosphatepigment.commdpi.com Its protective mechanism is multifaceted. When incorporated into a paint film, it can provide a physical barrier to corrosive elements. austinpublishinggroup.com In the presence of moisture that permeates the coating, zinc phosphate can slowly dissolve, leading to the phosphatization of the metal surface at defect sites. This process forms a stable, insoluble layer of metal phosphates that passivates the surface and inhibits further corrosion. researchgate.net

The effectiveness of zinc phosphate as an anti-corrosion pigment has been demonstrated in numerous studies. For instance, epoxy coatings formulated with zinc phosphate tetrahydrate have shown significantly enhanced corrosion resistance on carbon steel. najah.edu Research on waterborne acrylic coatings has also indicated that the addition of zinc phosphate can effectively inhibit the anodic corrosion process and improve the wet adhesion of the coating to the metal substrate. mdpi.com

| Coating Formulation | Immersion Time (hours) | Polarization Resistance (Rp) in Ω cm² |

|---|---|---|

| Epoxy-MDA | 1 | 31,898 |

| Epoxy-MDA-ZPH | 1 | 72,611 |

| Epoxy-MDA (after 2000h UV exposure) | 1 | 2,596 |

| Epoxy-MDA-ZPH (after 2000h UV exposure) | 1 | 5,189 |

Data sourced from a study on new epoxy-amine coatings based on this compound. najah.edu

Development of Nanocrystalline this compound for Enhanced Performance

Recent advancements have focused on the synthesis of nanocrystalline this compound to further improve its performance as an anti-corrosion pigment. ipme.ru The reduced particle size of nanomaterials offers a larger surface area, leading to better dispersion in the coating matrix and more effective interaction with the metal substrate. researchgate.net

Several methods have been developed for the synthesis of nanocrystalline zinc phosphate, including precipitation and sonochemical methods. ipme.ruaustinpublishinggroup.com For example, a three-stage process involving the synthesis of Zn₃(PO₄)₂·4H₂O from diammonium phosphate and zinc nitrate (B79036), followed by low-temperature calcination and hydration, has been shown to produce nanocrystalline this compound with an average crystallite size of about 30 nm. ipme.ru Another study demonstrated that a sonochemically assisted precipitation method could yield zinc phosphate nanoparticles with an average particle size of 110.3 nm, which is significantly smaller than the 214.9 nm particles produced by conventional precipitation. austinpublishinggroup.com The use of nanocrystalline zinc phosphate in anti-corrosive paints has shown a marked improvement in performance, with a salt atmosphere-resistant time 158 hours longer than that of conventional zinc phosphate. researchgate.netscirp.org

| Synthesis Method | Precursors | Resulting Average Particle/Crystallite Size |

|---|---|---|

| Three-Stage Precipitation | Diammonium phosphate, Zinc nitrate | ~30 nm |

| Conventional Precipitation (NUS) | Zinc chloride, Potassium dihydrogen phosphate | 214.9 nm |

| Sonochemically Assisted Precipitation (US) | Zinc chloride, Potassium dihydrogen phosphate | 110.3 nm |

Data compiled from studies on the synthesis of zinc phosphate nanomaterials. ipme.ruaustinpublishinggroup.com

Composite Coating Formulations Incorporating this compound

To achieve superior protective properties, this compound is often incorporated into composite coating formulations. These composites can include various resins and other functional additives to create a synergistic effect. The compatibility of zinc phosphate with a wide range of solvent and water-based resins makes it a versatile component in these formulations. sncz.com

Surface Pretreatment Technologies Utilizing Phosphate Conversion Coatings

Phosphate conversion coatings are a crucial surface pretreatment method for metals to enhance corrosion resistance and promote paint adhesion. researchgate.net Zinc phosphate-based solutions are widely used in this process, where they react with the metal surface to form a dense, crystalline layer of insoluble phosphates. henkel-adhesives.comipme.ru This layer is an integral part of the metal surface and provides an excellent foundation for subsequent painting or coating. ipme.ru

The zinc phosphate conversion coating process can be applied to a variety of substrates, including steel, aluminum, and galvanized steel, through spray or immersion methods. henkel-adhesives.comwikipedia.org The resulting coating is a polycrystalline structure containing zinc phosphate, and depending on the process, may also include iron, manganese, and nickel phosphates. henkel-adhesives.com These coatings are highly valued in industries such as automotive and appliance manufacturing for their ability to significantly improve the durability and performance of the final paint finish. researchgate.net

Biomedical Material Science Applications (Focus on Material Properties and Interactions)

In the realm of biomedical material science, zinc phosphate has a long history of use, particularly in dentistry. Its biocompatibility and specific material properties make it suitable for certain applications where it comes into contact with biological tissues. austinpublishinggroup.comnih.gov

Zinc Phosphate-Based Cements in Material Science

Zinc phosphate cement is one of the oldest and most widely used dental cements. nih.gov It is typically formed by mixing a powder, consisting mainly of zinc oxide with some magnesium oxide, with a liquid that is an aqueous solution of phosphoric acid, buffered with aluminum and zinc salts. nih.govuomus.edu.iq

The setting reaction is an acid-base reaction that forms a solid matrix of amorphous zinc phosphate. The material properties of set zinc phosphate cement include high compressive strength, low thermal expansion, and minimal setting shrinkage. wikipedia.org However, it also exhibits brittleness and a lack of inherent adhesion to tooth structure. nih.govuomus.edu.iq

Recent research has explored modifications to traditional zinc phosphate cements to enhance their properties. For example, the incorporation of nanoparticles like akermanite and hardystonite has been shown to reduce porosity and improve compressive strength. nih.gov The addition of 5 wt% of these ceramic nanoparticles resulted in a decrease in porosity from 12.4% to 5.6% and an increase in compressive strength from 90 MPa to 120 MPa. nih.gov

| Material | Porosity (%) | Compressive Strength (MPa) |

|---|---|---|

| Control Zinc Phosphate Cement | 12.4 | 90 |

| Zinc Phosphate Cement + 5 wt% Ceramic Nanoparticles | 5.6 | 120 |

Data from a study on enhancing the mechanical and biological properties of zinc phosphate dental cement. nih.gov

Integration into Biomaterial Matrices for Regenerative Material Research

Due to its biocompatibility and pro-regenerative properties, zinc phosphate is being integrated into various biomaterial matrices for tissue engineering and regenerative medicine. nih.govnih.gov Zinc is an essential element for bone formation and mineralization, as it stimulates bone-forming osteoblasts while inhibiting bone-resorbing osteoclasts. nih.gov

Hopeite (Zn₃(PO₄)₂·4H₂O), the tetrahydrate form of zinc phosphate, is considered a promising bio-implant material that can promote bone growth. researchgate.net Research has shown that a layer of hopeite can effectively facilitate the re-growth of hydroxyapatite (HA), the primary mineral component of bone, when placed in a simulated body fluid (SBF). researchgate.net This makes it a valuable component in scaffolds designed for bone regeneration.

The integration of zinc into biomaterials like calcium phosphates and bioactive glasses can significantly enhance bone formation. nih.gov The controlled release of zinc ions from these matrices is crucial, as it influences cellular behavior and tissue growth outcomes. researchgate.net Zinc-based biomaterials are being developed for applications such as porous bone implants and biodegradable stents that support and stimulate the regeneration of damaged tissues. nih.govresearchgate.net

Surface Chemical Reactivity Studies with Biological Analogs

The surface chemistry of this compound plays a critical role in its interaction with biological systems. Its low solubility in water and biological environments is a key feature. scirp.org Studies have shown that the surface of zinc phosphate is not inert but actively interacts with its surroundings.

The ability of a hopeite layer to promote the regrowth of hydroxyapatite in simulated body fluid is a prime example of its surface reactivity. researchgate.net This suggests that the zinc phosphate surface provides a favorable template for the nucleation and growth of new bone mineral.

In anti-corrosion applications, which provide an analog for its stability in biological environments, zinc phosphate's mechanism involves surface reactions. The material can hydrolyze due to the presence of crystal water, forming phosphoric acid and zinc hydroxide. scirp.org These products can then react with a metal substrate to form a stable, undissolved complex phosphate layer, which passivates the surface and prevents further corrosion. scirp.org A similar passivating layer formation is beneficial in biomedical implants, controlling the material's degradation rate and ion release. dntb.gov.ua Biocompatibility studies confirm that cells can attach, spread, and proliferate on zinc phosphate surfaces, indicating a favorable surface chemistry for biological integration. nih.gov

Environmental Remediation Applications

This compound's chemical properties, particularly its low solubility and ability to form stable complexes, make it suitable for environmental remediation, including the immobilization of heavy metals and water treatment.

Heavy Metal Immobilization through Phosphate Biomineralization

Phosphate-induced immobilization is recognized as an effective in-situ remediation method for soils contaminated with heavy metals. researchgate.net The addition of phosphate-containing materials to contaminated soil can stabilize toxic metals like lead (Pb), zinc (Zn), and cadmium (Cd) by transforming them into more stable, less bioavailable forms. icm.edu.pl

The primary mechanism involves the dissolution of the phosphate source, which then allows for the precipitation of new, highly insoluble metal-phosphate minerals. researchgate.net For example, in lead-contaminated soils, the addition of phosphate can lead to the formation of chloropyromorphite, an extremely stable lead phosphate mineral. icm.edu.pl This process effectively locks the heavy metals into a stable mineral structure, reducing their leachability and uptake by plants.

Phosphate-based minerals act by adsorbing, chelating, or complexing heavy metals in the soil. researchgate.net Amendments that increase soil pH, such as phosphate fertilizers and limestone, have been found to be most effective in immobilizing cadmium and zinc. icm.edu.pl

Water Treatment Applications

Zinc phosphate, often referred to as zinc orthophosphate in this context, is widely used in water treatment, primarily as a corrosion inhibitor in water distribution systems. getwsu.comepa.gov It functions by forming a protective passivating film on the interior surfaces of pipes, which helps to prevent the metal from leaching into the drinking water and extends the life of the infrastructure. getwsu.com

This protective layer acts as a physical barrier against moisture and other corrosive agents. atamankimya.com Zinc phosphate is considered a safe and environmentally friendly option for corrosion control due to its low toxicity. getwsu.com It is often used in cooling towers, boilers, and public water distribution systems to protect against metal corrosion and improve water quality. getwsu.com While the percentage of total zinc phosphate consumption for water treatment is believed to be less than 10%, it is a critical application for maintaining water quality and safety. epa.gov The effectiveness of the treatment can sometimes be hindered by excessive sludge generation in treatment tanks, requiring process optimization. duboischemicals.com

Emerging Applications in Energy Storage Systems

This compound is gaining attention in the development of advanced energy storage systems, particularly in addressing the challenges associated with aqueous zinc-ion batteries (AZIBs). These batteries are promising alternatives to lithium-ion technology due to their low cost, high safety, and the high theoretical capacity of zinc metal anodes. However, issues like zinc dendrite growth and parasitic side reactions at the anode-electrolyte interface have hindered their practical application. Research into zinc phosphate coatings is providing a viable path to overcome these obstacles.

This compound Coating Layers for Anode Stability in Aqueous Batteries

A significant challenge for aqueous zinc-ion batteries is the instability of the zinc metal anode during repeated charge/discharge cycles. This instability leads to the formation of sharp, needle-like structures known as dendrites, which can pierce the battery separator, causing short circuits. Additionally, side reactions with the aqueous electrolyte, such as hydrogen evolution, reduce the battery's efficiency and lifespan.

To mitigate these issues, researchers have developed a strategy of applying a protective coating of zinc phosphate (Zn₃(PO₄)₂) directly onto the surface of the zinc anode. This layer acts as a stable solid-electrolyte interphase (SEI), physically separating the zinc anode from the bulk electrolyte. The formation of a phosphate-based SEI, which can include crystalline Zn₃(PO₄)₂, effectively suppresses both dendrite formation and unwanted side reactions.

| Anode Type | Key Performance Metric | Result | Reference |

|---|---|---|---|

| Zn₃(PO₄)₂ Coated Zn Anode | Coulombic Efficiency | Improved compared to bare Zn | ucl.ac.uk |

| Zn₃(PO₄)₂ Coated Zn Anode | Cycling Stability | Enhanced reversibility and suppression of dendrite growth | ucl.ac.uk |